molecular formula C13H16O2 B2385789 1-Ethyl-7-methoxy-2-tetralone CAS No. 3238-50-4

1-Ethyl-7-methoxy-2-tetralone

Cat. No.: B2385789
CAS No.: 3238-50-4
M. Wt: 204.269
InChI Key: IJYWCVPWBNPSIL-UHFFFAOYSA-N
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Description

1-Ethyl-7-methoxy-2-tetralone is an organic compound with the molecular formula C13H16O2 It is a derivative of tetralone, characterized by the presence of an ethyl group at the first position and a methoxy group at the seventh position on the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-7-methoxy-2-tetralone can be synthesized through several methods. One common approach involves the alkylation of 7-methoxy-2-tetralone with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetralone, followed by the addition of an ethyl halide to introduce the ethyl group.

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed due to its efficiency and scalability. This method involves the use of continuous-flow reactors, which allow for precise control over reaction conditions, leading to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is 1-ethyl-7-methoxy-2-tetralol.

    Substitution: Various substituted tetralones depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-7-methoxy-2-tetralone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    1-Methyl-7-methoxy-2-tetralone: Similar structure but with a methyl group instead of an ethyl group.

    7-Methoxy-2-tetralone: Lacks the ethyl group, making it less hydrophobic.

    1-Ethyl-2-tetralone: Lacks the methoxy group, affecting its reactivity and solubility.

Uniqueness: 1-Ethyl-7-methoxy-2-tetralone is unique due to the combined presence of both the ethyl and methoxy groups, which influence its chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYWCVPWBNPSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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